Ruthenium(III) acetate

Descripción general

Descripción

Ruthenium(III) acetate is a coordination compound containing ruthenium and acetate, with the chemical formula [Ru(CH3COO)3]3+. It is a highly water-soluble, colorless solid that is used in a variety of applications in both research and industrial settings. This compound is a powerful oxidizing agent and is used as a catalyst in many reactions. It is also used in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. In addition, it is used in the production of dyes and pigments.

Aplicaciones Científicas De Investigación

Chemosensor for Selective Recognition of Acetate

A study by Hernández et al. (2017) demonstrated the use of a ruthenium(III) complex derived from N,N′-bis(salicylidene)ethylenediamine as a chemosensor for selectively detecting acetate ions. This complex shows potential in selective detection and bio-imaging applications due to its ability to recognize acetate ions without interference from other anions (Hernández et al., 2017).

Catalysis of Hydration Reactions

Ruthenium(III) chloride, a related compound, has been reported by Halpern, James, and Kemp (1961) as an effective catalyst for the hydration of acetylenic compounds. This research highlights the catalytic properties of Ruthenium(III) in facilitating chemical transformations (Halpern, James, & Kemp, 1961).

Catalytic Oxidation Studies

Vijayasri et al. (1985) explored the Ruthenium(III)-catalyzed oxidation of 1-phenylethanol and its derivatives. This study provides insights into the catalytic oxidation mechanisms and the potential utility of Ruthenium(III) complexes in organic syntheses (Vijayasri, Rajaram, & Kuriacose, 1985).

Investigation of Mixed-Valence Complexes

Research by Ikeda, Shimizu, and Satô (1982) focused on a Ruthenium(IV)-Ruthenium(III) dimer, which was obtained from the reaction of Aqua(ethylenediaminetetraacetato)ruthenium(III) with chlorate ions. This study contributes to the understanding of mixed-valence complexes involving Ruthenium (Ikeda, Shimizu, & Satô, 1982).

Ruthenium Nanoparticles Research

Chakroune et al. (2005) prepared monodisperse ruthenium nanoparticles and conducted extensive studies on their properties using HRTEM, XPS, and XANES techniques. These nanoparticles, with varied environmental coatings, show promise in various applications due to their unique structural and chemical properties (Chakroune et al., 2005).

Catalytic Detection Method Development

A study by Zhiliang and Chen-zhen (1993) reported a novel catalytic reaction-oscillopolarographic method for detecting Ruthenium, which demonstrates the potential use of Ruthenium(III) complexes in sensitive analytical methods (Zhiliang & Chen-zhen, 1993).

Applications in Optoelectronics

Fantacci and De Angelis (2011) reviewed computational investigations of Ruthenium(II) and Iridium(III) polypyridyl complexes, including those involving Ruthenium, for applications in optoelectronics like energy conversion and light-emitting devices (Fantacci & De Angelis, 2011).

Mecanismo De Acción

Target of Action

Ruthenium(III) acetate primarily targets cancer cells . It selectively accumulates in tumor cells via interaction with transferrin receptors . Transferrin receptors play a crucial role in the cellular uptake of iron, which is essential for cell growth and proliferation .

Mode of Action

This compound interacts with its targets through a series of complex biochemical reactions. It is activated by reduction from inactive Ru(III) to active Ru(II) in the more hypoxic and acidic tumor microenvironment . This complex can interact with plasma proteins, particularly with serum albumin and transferrin, and/or bind nucleic acids . The interaction with DNA is different from that of platinum owing to special ligand geometries .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which are key components of the glycolytic pathway . This inhibition is dependent on the cancer cell’s aggressiveness and the concentration of the complex .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can be enhanced when incorporated into suitable nanocarriers .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells . During the interaction of the complexes with the cancer cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis . Moreover, it has been found to display high cytotoxic activity against certain cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. Its activation is favored in the more hypoxic and acidic tumor microenvironment . Furthermore, the stability of the complexes in solution can be determined by detailed kinetic studies of the hydrolysis of the complexes in the pH range 5–8 .

Safety and Hazards

Direcciones Futuras

Ruthenium-based materials have received increasing attention due to their desirable properties for applications ranging from catalysis to photonics, energy, and biomedicine . Future research directions include engineering the phase of metal nanocrystals while simultaneously attaining shape-controlled synthesis .

Análisis Bioquímico

Biochemical Properties

Ruthenium(III) acetate has been found to interact with various biomolecules. For instance, basic ruthenium acetate reacts with many ligands such as triphenylphosphine and pyridine concomitant with reduction .

Cellular Effects

This compound has shown potential in influencing cell function. For example, ruthenium(III) complexes have demonstrated cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .

Molecular Mechanism

It is known that ruthenium complexes can bind to biomolecules, thereby facilitating the accumulation of ruthenium complexes in the cell .

Temporal Effects in Laboratory Settings

It is known that ruthenium complexes are potential antitumor agents due to their solubility and stability in aqueous media .

Dosage Effects in Animal Models

It is known that ruthenium complexes have shown excellent anticancer activity .

Metabolic Pathways

It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules .

Transport and Distribution

It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules, thereby facilitating the accumulation of ruthenium complexes in the cell .

Subcellular Localization

It is known that the nature of mimicking iron allows ruthenium complexes to bind to biomolecules .

Propiedades

IUPAC Name |

ruthenium(3+);triacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLCQGGSMYKWEK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564943 | |

| Record name | Ruthenium(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72196-32-8 | |

| Record name | Ruthenium(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutheniumacetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

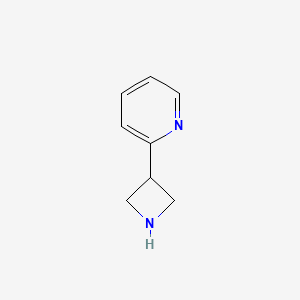

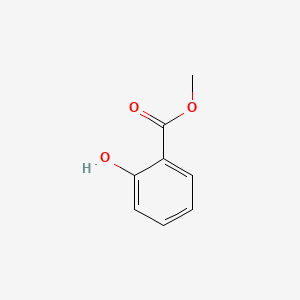

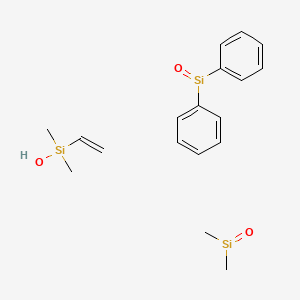

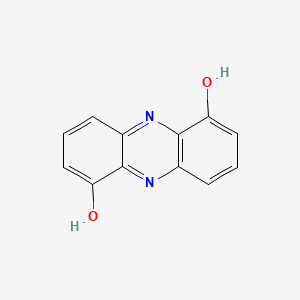

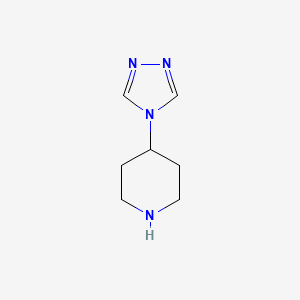

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)